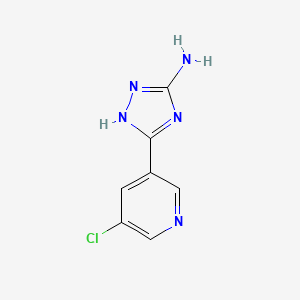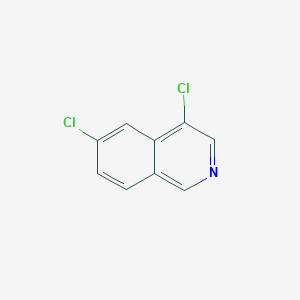
4,6-Dichloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, where two chlorine atoms are substituted at the 4th and 6th positions of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 6th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
化学反応の分析
Types of Reactions: 4,6-Dichloroisoquinoline undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols. Common reagents include sodium amide and potassium thiolate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are used to introduce various substituents onto the isoquinoline ring.
Major Products: The major products formed from these reactions include substituted isoquinolines, which can be further functionalized for specific applications in drug development and material science.
科学的研究の応用
4,6-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential use in anticancer and antiviral therapies. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: In material science, this compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4,6-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy. Pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
類似化合物との比較
- 4,6-Dichloropyrimidine
- 2,6-Dichloropyrazine
- 3,6-Dichloropyridazine
Comparison: 4,6-Dichloroisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other dichloro-substituted heterocycles. While 4,6-Dichloropyrimidine and 2,6-Dichloropyrazine are also used in medicinal chemistry, their reactivity and biological activity differ due to variations in ring structure and substitution patterns. The isoquinoline ring in this compound provides a more rigid and planar structure, which can influence its binding affinity and specificity towards biological targets.
特性
分子式 |
C9H5Cl2N |
|---|---|
分子量 |
198.05 g/mol |
IUPAC名 |
4,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
InChIキー |
WCLGVCLVYAHFJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


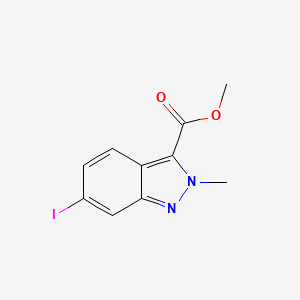
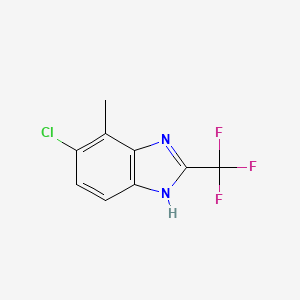
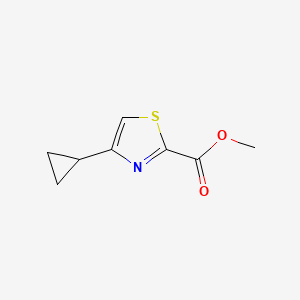
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
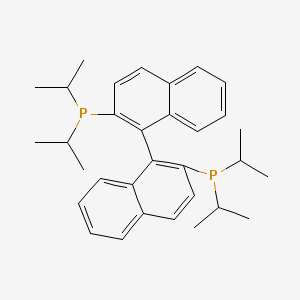
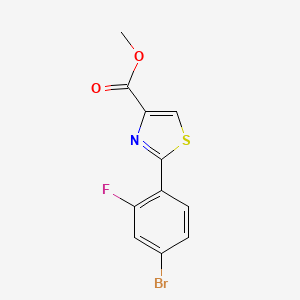
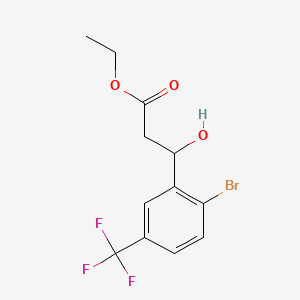
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
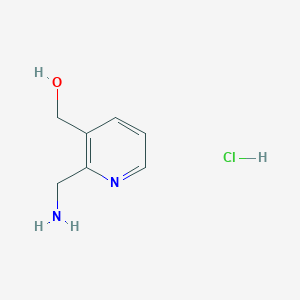

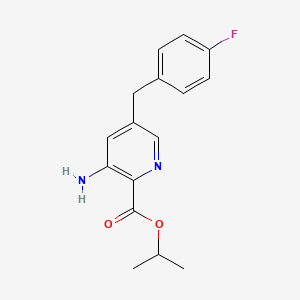
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)

